4-fluoro-N-(2-oxo-2-(4-propionylpiperazin-1-yl)-1-tosylethyl)benzamide
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Overview
Description
4-fluoro-N-(2-oxo-2-(4-propionylpiperazin-1-yl)-1-tosylethyl)benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a fluoro group and a tosylethyl moiety, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-oxo-2-(4-propionylpiperazin-1-yl)-1-tosylethyl)benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-fluorobenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Tosylethyl Moiety: The tosylethyl group is introduced via a nucleophilic substitution reaction, where a tosyl chloride derivative reacts with the benzamide intermediate.
Incorporation of the Piperazine Ring: The piperazine ring is then incorporated through a condensation reaction with a propionyl-substituted piperazine derivative.
Final Assembly: The final step involves the coupling of the piperazine intermediate with the benzamide core under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-oxo-2-(4-propionylpiperazin-1-yl)-1-tosylethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced alcohol or amine derivatives, and various substituted analogs depending on the nucleophile used.
Scientific Research Applications
4-fluoro-N-(2-oxo-2-(4-propionylpiperazin-1-yl)-1-tosylethyl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of novel pharmaceuticals targeting specific pathways.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-oxo-2-(4-propionylpiperazin-1-yl)-1-tosylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and tosyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The piperazine ring plays a crucial role in stabilizing the compound’s interaction with its targets, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(2-oxo-2-(4-acetylpiperazin-1-yl)-1-tosylethyl)benzamide
- 4-fluoro-N-(2-oxo-2-(4-butyrylpiperazin-1-yl)-1-tosylethyl)benzamide
- 4-fluoro-N-(2-oxo-2-(4-isobutyrylpiperazin-1-yl)-1-tosylethyl)benzamide
Uniqueness
Compared to similar compounds, 4-fluoro-N-(2-oxo-2-(4-propionylpiperazin-1-yl)-1-tosylethyl)benzamide exhibits unique properties due to the specific substitution pattern on the piperazine ring and the presence of the fluoro group. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-fluoro-N-[1-(4-methylphenyl)sulfonyl-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O5S/c1-3-20(28)26-12-14-27(15-13-26)23(30)22(25-21(29)17-6-8-18(24)9-7-17)33(31,32)19-10-4-16(2)5-11-19/h4-11,22H,3,12-15H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWRXRAMQACRAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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